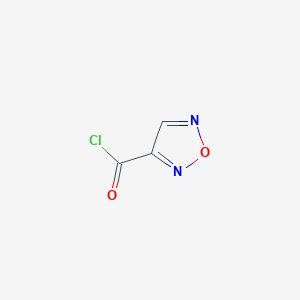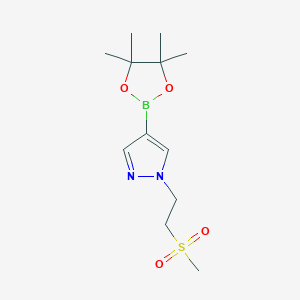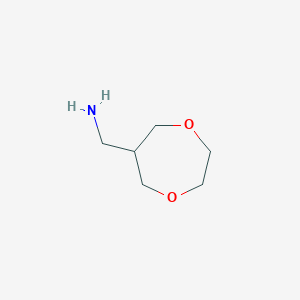
(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride
Descripción general
Descripción
“(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride” is a chemical compound with the molecular formula C15H20ClNO2 and a molecular weight of 281.78 . It is used for research and development purposes . It is also known as “(R,R,R)-2-AZABICYCLO[3.3.0]OCTANE-3-CARBOXYLIC ACID, BENZYL ESTER HYDROCHLORIDE SALT” or "(S S S)-2-AZABICYCLO(3 3 0)-OCTANE-3-CAR BOXYLIC ACID BENZYL EST HYDROCHLORIDE" .
Chemical Reactions Analysis
Esters, including “(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride”, can undergo a variety of reactions. They can be hydrolyzed by aqueous base or acid to yield a carboxylic acid and an alcohol . This process is known as saponification when it occurs in basic solution . Esters can also react with ammonia and primary or secondary alkyl amines to yield amides .Aplicaciones Científicas De Investigación
Pharmacological Actions
Research on analogues of physostigmine, including compounds like (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride, demonstrates their potential in pharmacological actions. These compounds, containing a carbamic ester group and a basic substituent, exhibit physostigmine-like actions, influencing toxicities, miotic action, and intestinal peristalsis. This suggests their relevance in areas such as gastrointestinal motility and ocular pharmacology (Aeschlimann & Reinert, 1931).
Enantioselective Synthesis Applications
The compound has been explored in the context of enantioselective synthesis, particularly in the preparation of dihydropyrimidones. This involves the use of carbamic acid esters in the synthesis process, highlighting the compound's role in creating chiral compounds and its implications in stereochemical configuration studies (Goss, Dai, Lou, & Schaus, 2009).
Chemical Reactions and Synthesis
The compound has been a subject of research in various chemical reactions and synthesis processes. For instance, its derivatives have been used in the 1,3-dipolar addition of acetylenedicarboxylic esters, contributing to the understanding of reaction mechanisms and product formation in organic chemistry (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Kinetic Resolution in Organic Chemistry
The compound's derivatives have been studied in the kinetic resolution of primary amines, particularly at high temperatures, using carboxylic acids and their ethyl esters as acyl donors. This research contributes to the field of organic synthesis, particularly in understanding the enantioselectivity and reaction rates of amines (Nechab et al., 2007).
Photolysis Studies
Studies on the photolysis of N-aryl-carbamic acid alkyl esters, related to (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride, have provided insights into the primary products and reaction mechanisms in photochemistry. This research is significant for understanding the behavior of such compounds under light exposure and their potential applications in photochemical reactions (Schultze, 1973).
Safety and Hazards
The safety data sheet for “(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride” suggests that it should be handled with care. It is advised to avoid dust formation, breathing vapors, mist, or gas, and to use personal protection . In case of contact with skin or eyes, it is recommended to wash with plenty of water . If swallowed, immediate medical attention is needed .
Propiedades
IUPAC Name |
benzyl N-[(2S)-2-amino-2-phenylethyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.ClH/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13;/h1-10,15H,11-12,17H2,(H,18,19);1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEWKYXUALWCHN-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@H](C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)











